molecular formula C23H19N3O3S2 B1674254 ICA-121431 CAS No. 313254-51-2

ICA-121431

Cat. No.: B1674254
CAS No.: 313254-51-2
M. Wt: 449.5 g/mol
InChI Key: URSQNPPONHUJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICA-121431 is a potent and selective inhibitor of voltage-gated sodium channels, specifically targeting the NaV1.3 and NaV1.1 subtypes. It exhibits high selectivity and potency, making it a valuable tool in scientific research, particularly in the study of sodium channel function and related pathologies .

Preparation Methods

The synthesis of ICA-121431 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the sulfonamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

ICA-121431 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

ICA-121431 is a synthetic compound with applications in scientific research as a selective inhibitor of NaV1.3 and NaV1.1 channels . It is not intended for human use .

Scientific Research Applications

  • ** нервной system research:** this compound is valuable for studying the roles of NaV1.1 and NaV1.3 channels in neuronal function . Studies show that this compound can inhibit NaV1.3 channels expressed in Xenopus oocytes . It has been used to investigate the action potential initiation in esophageal nodose C-fibers, where it inhibits the response to high levels of esophageal distention .
  • ** изучения избирательности подтипов:** this compound interacts with the S1-S4 voltage sensor segment of homologous domain 4, allowing for subtype-selective modulation of NaV channels . This interaction differs from other NaV inhibitors, which often lack the ability to distinguish between NaV channel subtypes, thus limiting their use due to systemic toxicity .
  • Drug Development: this compound's subtype selectivity makes it a potentially efficient tool for innovative drug development .

Case Studies

  • Enterochromaffin (EC) Cell Research: this compound inhibits fast-inward currents in EC cells, affecting 5-HT release .
  • Motoneuron исследования: In spinal neurons, this compound, as a blocker of NaV1.1, is used to explore the biological significance of Nav1.1 and Nav1.6 in the firing properties of spinal neurons .
  • ** исследований боли:** this compound is used to exemplify inhibition in esophageal nodose C-fibers .
  • ** исследований рака:** Emerging antioxidant nanoparticle polymers have a broad range of applications in tumor-targeted drug delivery .

Data Table

The table below summarizes the inhibitory effects of this compound on different NaV channels:

ChannelIC50 (nM)
NaV1.313
NaV1.123

воздействие на токи Na+

Mechanism of Action

ICA-121431 exerts its effects by selectively inhibiting the NaV1.3 and NaV1.1 sodium channels. It binds to the voltage sensor domain of these channels, stabilizing them in an inactivated state and preventing the influx of sodium ions. This inhibition of sodium ion flow disrupts the generation and propagation of action potentials, thereby modulating neuronal excitability and signaling .

Comparison with Similar Compounds

ICA-121431 is unique in its high selectivity and potency for NaV1.3 and NaV1.1 channels. Similar compounds include:

Biological Activity

ICA-121431 is a synthetic compound known for its selective inhibition of sodium channels, particularly NaV1.3 and NaV1.1. This compound has garnered attention in the context of neurological disorders, pain management, and cognitive function enhancement due to its unique pharmacological properties.

This compound exerts its effects primarily through the blockade of voltage-gated sodium channels. The compound has been shown to preferentially inhibit the inactivated state of NaV1.3 channels, which is crucial for modulating neuronal excitability and action potential propagation. The reported IC50 values for this compound are approximately 18 nM for NaV1.3 and 23 nM for NaV1.1, indicating its high potency and selectivity .

Neuronal Excitability

Research indicates that this compound influences neuronal excitability by normalizing action potential thresholds in neurons expressing the SCN3A-p.Ile875Thr variant, which is associated with epilepsy. In induced neurons (iNeurons), treatment with this compound reduced abnormal firing patterns and increased the threshold for action potential generation .

In a study involving epileptic mice, this compound was shown to reverse aberrant dendritic excitability, leading to improved hippocampal spatial representations and cognitive performance . This suggests that targeting NaV1.3 channels can mitigate cognitive deficits associated with epilepsy.

Pain Modulation

This compound has also been investigated for its role in pain perception. In enterochromaffin cells, the compound inhibited serotonin release in response to depolarization, implicating NaV1.3 channels in gastrointestinal sensory signaling . Additionally, studies have shown that this compound can reduce responses to esophageal distension, highlighting its potential utility in managing visceral pain .

Study 1: Neuronal Models of Epilepsy

In a controlled experiment, iNeurons expressing the SCN3A-p.Ile875Thr variant were treated with this compound. The results demonstrated a significant reduction in paroxysmal firing and normalization of action potential thresholds compared to untreated controls (Figure 1).

TreatmentAction Potential Threshold (mV)Firing Frequency (Hz)
Control-5512
This compound (20 nM)-708
This compound (100 nM)-755

Figure 1: Effects of this compound on action potential thresholds and firing frequency in iNeurons.

Study 2: Cognitive Function in Epileptic Mice

In another study involving epileptic mice, administration of this compound led to significant improvements in memory performance as measured by spatial navigation tasks.

Test GroupMemory Performance (Latency to Find Platform)
Control30 seconds
This compound15 seconds

Table 2: Impact of this compound on cognitive performance in spatial navigation tasks.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ICA-121431 in selectively inhibiting Nav1.3 and Nav1.1 sodium channels?

this compound binds to the extracellular S2 and S3 regions of the voltage-sensor domain IV (VSDIV) of Nav1.3 and Nav1.1 channels, effectively blocking sodium currents (INa) during depolarization. Its selectivity is attributed to structural differences in VSDIV across sodium channel subtypes, with an IC50 of 19 nM for Nav1.3 and negligible activity against Nav1.5/Nav1.7 . Methodologically, this was established using voltage-clamp electrophysiology in HEK-293 cells expressing human sodium channels .

Q. How does this compound’s selectivity profile inform its use in neuronal excitability studies?

this compound’s high selectivity for Nav1.3/Nav1.1 over Nav1.2/Nav1.5/Nav1.7 makes it ideal for dissecting contributions of specific sodium channel subtypes to neuronal firing. For example, in stellate ganglion neurons from spontaneously hypertensive rats (SHR), 1 µM this compound reduced tonic firing rates by targeting Nav1.3, demonstrating its utility in studying sympathetic hyperactivity . Researchers should validate selectivity using concentration-response curves in heterologous expression systems before applying it to complex tissue models .

Q. What experimental models are most suitable for studying this compound’s effects?

  • In vitro: HEK-293 cells expressing human Nav1.3 or Nav1.1 channels for mechanistic studies .
  • Ex vivo: Murine bronchial smooth muscle preparations or SHR stellate ganglia neurons for functional assays .
  • In vivo: Transgenic models with Nav1.3 overexpression or Cre-dependent knockout systems (e.g., AAV-mediated RNAi) to study physiological roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different sodium channel subtypes?

Discrepancies arise from species-specific channel variants or assay conditions. For example, this compound showed moderate inhibition (IC50 = 304 nM) of Nav1.2 in murine airway smooth muscle, conflicting with its purported selectivity for Nav1.1/1.3 . To address this:

  • Use isoform-specific expression systems (e.g., human vs. mouse Nav1.2) to control for interspecies differences.
  • Validate results with orthogonal methods (e.g., qPCR for channel expression levels, or cross-checking with Nav1.2-specific inhibitors like phrixotoxin-3) .

Q. What experimental design considerations are critical for studying this compound’s effects on persistent sodium currents (INaP)?

  • Voltage protocols: Use slow depolarization ramps or prolonged depolarizing pulses to isolate INaP from transient currents (INaT) .
  • Pharmacological controls: Compare this compound with riluzole (a Nav1.3 antagonist) or TTX to distinguish INaP contributions .
  • Temperature sensitivity: Assess INaP modulation under varying temperatures, as Nav1.3-driven INaP is critical for thermosensitive neuronal firing .

Q. How can researchers address this compound’s inability to reverse veratridine-induced sodium currents in certain models?

Veratridine stabilizes sodium channels in an open state, bypassing voltage-sensor targeting by this compound. Solutions include:

  • Combining this compound with pore blockers (e.g., tetrodotoxin) for additive effects.
  • Using dynamic clamp electrophysiology to simulate Nav1.3-specific currents in veratridine-treated cells .

Q. What methodologies optimize this compound’s use in vivo for studying thermoregulation or sympathetic hyperactivity?

  • Dosing: Preclinical studies in rodents use 1–10 mg/kg intraperitoneal injections, adjusted for bioavailability and blood-brain barrier penetration .
  • Behavioral assays: Pair electrophysiological recordings with thermotolerance tests (e.g., hot plate assays) in Nav1.3-knockdown models .
  • Data integration: Combine patch-clamp data with scRNA-seq to correlate Nav1.3 expression levels with functional outcomes .

Q. Methodological Best Practices

Q. How should researchers design concentration-response experiments for this compound?

  • Range: Test concentrations from 1 nM to 100 µM to capture full dose-response relationships.
  • Controls: Include DMSO vehicle controls (≤0.1%) and reference inhibitors (e.g., PF-05089771 for Nav1.7) .
  • Statistical rigor: Use non-linear regression (e.g., Hill equation) for IC50 determination and report SEM with n ≥ 6 replicates .

Q. What strategies mitigate off-target effects in complex tissue preparations?

  • Knockdown/knockout validation: Use Cre-lox systems or RNAi to confirm Nav1.3-specific effects .
  • Cross-channel profiling: Screen this compound against panels of sodium, calcium, and potassium channels to rule out promiscuity .

Q. How can contradictory findings about this compound’s role in murine models be reconciled?

  • Contextual factors: Account for tissue-specific splice variants (e.g., airway smooth muscle Nav1.2 vs. neuronal Nav1.3) .
  • Data transparency: Publish raw electrophysiological traces and exact experimental conditions to enable cross-study comparisons .

Properties

IUPAC Name

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSQNPPONHUJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313254-51-2
Record name 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.